molecular formula C12H14O3 B1583830 6,7-Dimethoxy-2-tetralone CAS No. 2472-13-1

6,7-Dimethoxy-2-tetralone

Cat. No. B1583830
CAS RN: 2472-13-1
M. Wt: 206.24 g/mol
InChI Key: KJPMWVKPVCVZNK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-tetralone is a chemical compound with the molecular formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da . It is used in laboratory chemicals .


Synthesis Analysis

6,7-Dimethoxy-2-tetralone is a starting material for many dopaminergic compounds. Its utility has been recorded in the synthesis of natural alkaloids, cyclic amino acids, and as novel antagonists . An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone has been described .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2-tetralone is represented by the formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-2-tetralone has a molecular weight of 206.24 . It has a melting point of 87-89 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Applications

  • Versatile Starting Material for Dopaminergic Compounds : 6,7-Dimethoxy-2-tetralone is noted for its practical and cost-effective synthesis, making it a versatile starting material for various dopaminergic compounds. Its synthesis begins with 3,4-dimethoxyphenylacetic acid, leading to the desired 2-tetralone through a series of chemical reactions. This method is particularly beneficial for large-scale synthesis compared to other procedures (Qandil, Miller, & Nichols, 1999).

Biological and Pharmacological Applications

  • Potent Dopaminergic Agonists Synthesis : This compound is used in the synthesis of important intermediates for potent dopaminergic agonists. Studies have shown that derivatives of 6,7-Dimethoxy-2-tetralone can cause the release of neurotransmitters, highlighting its significant role in developing treatments targeting dopaminergic pathways (Horn, Grol, Dijkstra, & Mulder, 1978).

  • Cytotoxicity Against Cancer Cells : Novel substituted 6,7-dimethoxy-1-tetralones have been synthesized and evaluated for their cytotoxic effects. Compounds with specific substituents showed high cytotoxic effects, suggesting the potential for developing anticancer drugs (Shih, Deng, Carrera, Adachi, Cottam, & Carson, 2000).

Other Relevant Studies

  • Synthesis of Natural Product Analogs and Anticancer Agents : Research has also focused on the synthesis of analogs of natural products and potential anticancer agents using 6,7-Dimethoxy-2-tetralone as an intermediate. This includes its use in synthesizing polymethoxyoestrane compounds and other derivatives with potential therapeutic applications (Rao & Axelrod, 1971; Sadashivamurthy, Basavaraju, Sathisha, & Hemakumar, 2007).

Safety And Hazards

6,7-Dimethoxy-2-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPMWVKPVCVZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)CCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346127
Record name 6,7-Dimethoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-tetralone

CAS RN

2472-13-1
Record name 6,7-Dimethoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
AM Qandil, DW Miller, DE Nichols - Synthesis, 1999 - thieme-connect.com
The cyclic ketone, 6, 7-dimethoxy-2-tetralone, a versatile starting material for many dopaminergic compounds, can be prepared practically, cost-effectively and in good overall yield. The …
Number of citations: 11 www.thieme-connect.com
WJ Vera, AK Banerjee - Arkivoc, 2009 - arkat-usa.org
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone Page 1 General Papers ARKIVOC 2009 (xi) 228-234 ISSN 1551-7012 Page 228 ©ARKAT …
Number of citations: 4 www.arkat-usa.org
PS Poon, AK Banerjee, WJ Vera… - Current Organic …, 2017 - ingentaconnect.com
Several organic compounds especially cyclic compounds containing double or triple bond and carbonyl compounds, aromatic compounds were brominated by employing several well-…
Number of citations: 3 www.ingentaconnect.com
AS Horn, CJ Grol, D Dijkstra… - Journal of Medicinal …, 1978 - ACS Publications
The facile syntheses of important intermediates used in the preparation of the two potent dopaminergic agonists, 2-amino-6, 7-dihydroxytetrahydronaphthalene (11)(referred to by some …
Number of citations: 63 pubs.acs.org
C arbon Number - Progress towards the total synthesis of the …, 2009 - search.proquest.com
With these successes in hand, we then sought to explore the generality of the developed sequences in the synthesis of the hasubanan alkaloids. To obtain each hasubanan alkaloids 1-…
Number of citations: 4 search.proquest.com
JJ Hostýnek, AI Lauerma, PS Magee, E Bloom… - Archives of …, 1995 - Springer
A structure-activity relationship model for prediction of contact allergenic potential of chemicals had previously been developed. The model had been shown to be able to classify known …
Number of citations: 23 link.springer.com
JE Nordlander, MJ Payne, FG Njoroge… - The Journal of …, 1985 - ACS Publications
17 prepared from the racemic amine (acquired by reductive amination of 6, 7-dimethoxy-2-tetralone2b) exhibited four separate singlets for the aromatic protons at (CDC13) 6.45, 6.48, …
Number of citations: 66 pubs.acs.org
N Me - Progress towards the total synthesis of the hasubanan …, 2009 - search.proquest.com
It is envisioned that the propellane core could be constructed from a Dieckmann cyclization by the two substituents at the angular positions of cis-fused heterobicycle 85. The most …
Number of citations: 4 search.proquest.com
K Chockalingam - 1987 - elibrary.ru
The benzazepine-class of heterocycles has been of interest to medicinal chemists for its wide range of pharmacological activity. Derivatives of 1-, 2-, and 3-benzazepines have …
Number of citations: 0 elibrary.ru
EP Swan, WC Landgraf - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
An intensely blue compound was isolated from the reaction of 3-methoxycarbonyl-3-hydroxy-4-(3′,4′,5′-trimethoxyphenyl)-6,7-dimethoxy-2-tetralone with sodium periodate – …
Number of citations: 2 cdnsciencepub.com

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